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Compound of Interest

2,3-Dimethoxypyridine-5-boronic
Compound Name:

acid
CAS No.: 1346526-61-1
Cat. No.: B1471029

Get Quote

Executive Summary

Compound: 2,3-Dimethoxypyridine-5-boronic acid CAS: 1003043-40-0 Significance: A
critical heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions for
medicinal chemistry. Its dual-methoxy substitution pattern provides unique electronic properties
(electron-donating effects) that influence both its reactivity in palladium-catalyzed cycles and its
physical stability.

This guide moves beyond basic safety data sheets (SDS) to address the complex solid-state
behaviors—specifically the boronic acid-boroxine equilibrium—that affect purity analysis and
stoichiometry in drug development workflows.

Physicochemical Profile

The physical behavior of 2,3-Dimethoxypyridine-5-boronic acid is dominated by the interplay
between the Lewis-acidic boron center and the basic pyridine nitrogen, further modulated by

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1471029#bc-rfq
https://www.benchchem.com/product/b1471029/docs?utm_src=pdf-body#technical-guide-physical-characteristics-handling-of-2-3-dimethoxypyridine-5-boronic-acid
https://www.benchchem.com/product/b1471029/docs?utm_src=pdf-body#technical-guide-physical-characteristics-handling-of-2-3-dimethoxypyridine-5-boronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1471029?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

the electron-rich methoxy substituents.

Core Data Table[1]

Property Value | Characteristic Technical Note
Molecular Formula C7H10BNO4
] Critical for stoichiometry
Molecular Weight 182.97 g/mol )
calculations.
Discoloration (yellowing)
Appearance White to off-white powder indicates oxidation or

protodeboronation.

Solubility (High)

DMSO, Methanol, DMF

Preferred solvents for stock

solutions.

Solubility (Low)

Water (Neutral pH), Hexanes

Amphoteric nature allows
solubility in basic aqueous

media (forming boronate salts).

Critical: Often exhibits a

"pseudo-melting point" due to

Melting Point Variable (Typically >130°C) dehydration into the boroxine
trimer before true melting
occurs.

Prone to atmospheric moisture

Hygroscopicity Moderate uptake, shifting the

boroxine/acid equilibrium.

Solid-State Characterization: The Boroxine

Equilibrium

The most frequent error in handling this compound is treating it as a static solid. Like most aryl

boronic acids, 2,3-Dimethoxypyridine-5-boronic acid exists in a dynamic equilibrium with its

cyclic trimer anhydride (boroxine).

The Dehydration Mechanism
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In the solid state, or upon heating, three molecules of the boronic acid dehydrate to form a six-
membered boroxine ring, releasing three water molecules.[1] This is not a degradation product
but a reversible thermodynamic state.

o Impact on Purity: A "pure” sample may assay at >100% if calculated solely as the free acid,
due to the lower molecular weight of the boroxine content.

e Impact on Stoichiometry: Using a sample rich in boroxine without correction will lead to an
excess of reagents in coupling reactions.

Visualization: Boronic Acid-Boroxine Cycle

The following diagram illustrates the reversible dehydration pathway and the conditions that
drive the equilibrium.
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Figure 1: The reversible dehydration cycle. Storage in desiccators drives the reaction right
(red), while exposure to ambient humidity drives it left (blue).

Analytical Protocols & Validation

Standard analytical methods often fail for pyridine boronic acids due to peak broadening (NMR)
or column interaction (HPLC). The following protocols ensure data integrity.

A. HPLC Analysis (Purity)

Challenge: The basic pyridine nitrogen interacts with silanol groups on standard C18 columns,
causing peak tailing. The boronic acid moiety can also interact with the stationary phase.
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Optimized Protocol:

Column: C18 with high carbon load and end-capping (e.g., Waters XSelect HSS T3 or
equivalent).

Mobile Phase:

o Solvent A: Water + 0.1% Formic Acid (or Trifluoroacetic acid). Acidic pH is mandatory to
protonate the pyridine and suppress silanol interactions.

o Solvent B: Acetonitrile.
Gradient: 5% B to 95% B over 10-15 minutes.
Detection: UV at 254 nm (Pyridine ring) and 220 nm.

Sample Diluent: 50:50 Water:Acetonitrile. Avoid pure alcohol, which can form boronate
esters in situ.

B. NMR Characterization (Identity)

Challenge: Boronic acid protons (-B(OH)z2) are broad and often invisible in CDCIs due to rapid

exchange.

Optimized Protocol:

Solvent: DMSO-d6 is the gold standard. It forms hydrogen bonds with the hydroxyl groups,
slowing exchange and sharpening the -OH peaks (typically appearing near 8.0-8.5 ppm).

D20 Shake: After initial acquisition, add one drop of D20. The -OH peak should disappear,
confirming the boronic acid moiety.

Quantitative NMR (QNMR): Use an internal standard (e.g., Maleic acid) to determine the
exact weight % of the boronic acid vs. the boroxine content.

Visualization: Quality Control Workflow
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Raw Powder Sample

Step 1: Solubilization

Dissolve in DMSO-d6 Dissolve in H20O:ACN + 0.1% FA
(for NMR) (for HPLC)

Step 2: Analysis

1H NMR Acquisition HPLC-UV Run
(Check -OH peaks @ ~8ppm) (Acidic Mobile Phase)

Step 3: Interpretation

Boroxine Present?

Purity >95%

Recalculate MW
(Effective Mass)

Release for Synthesis

Click to download full resolution via product page

Figure 2: QC workflow emphasizing the detection and correction for boroxine presence before
release into synthesis.

Handling and Storage Guidelines
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To maintain the integrity of the 2,3-dimethoxy substitution pattern and the boronic acid
functionality:

o Temperature: Store at 2—8°C (Refrigerated). Long-term storage at -20°C is optimal but not
strictly necessary if kept dry.

e Atmosphere: Store under Argon or Nitrogen. Boronic acids can undergo slow aerobic
oxidation (protodeboronation), where the C-B bond breaks to form the corresponding phenol
(2,3-dimethoxypyridin-5-0l) or protonated species.

e Moisture Control: Keep containers tightly sealed. If the powder clumps, it has likely absorbed
water or converted partially to boroxine.

o Corrective Action: If precise stoichiometry is required, dry the powder in a vacuum oven at
40°C for 2 hours prior to weighing to normalize the hydration state.

Application Context

In drug development, this compound is a "privileged structure.” The 2,3-dimethoxy motif
increases the electron density on the pyridine ring compared to unsubstituted analogs.

e Suzuki-Miyaura Coupling: The electron-rich nature generally makes the C-B bond more
nucleophilic, potentially increasing transmetallation rates with Palladium catalysts compared
to electron-deficient pyridines.

o Metabolic Stability: The methoxy groups can serve as metabolic handles (O-demethylation)
or blockers, depending on the position relative to the active site of the target protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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